

# BMS-986115: A Technical Guide to its Impact on the Notch Signaling Pathway

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

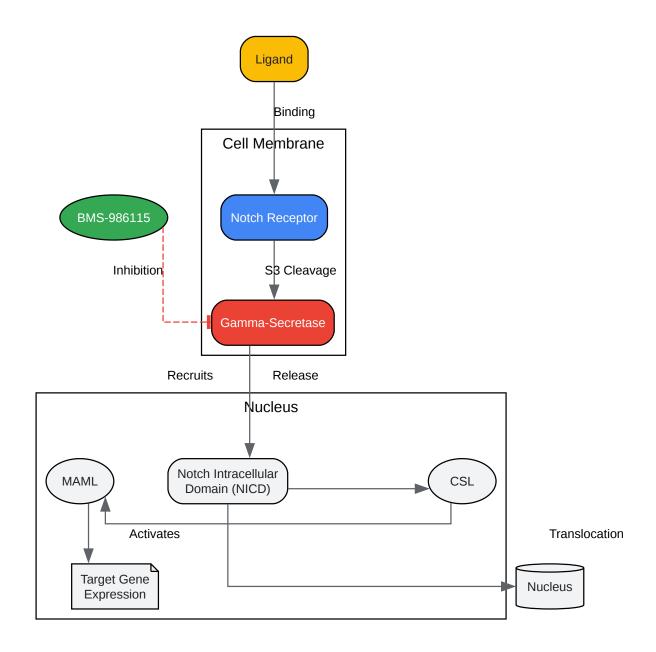
BMS-986115 is an orally active, selective pan-Notch inhibitor that targets the gamma-secretase complex, a critical component of the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved signaling cascade that plays a fundamental role in regulating cell fate decisions, proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in the pathogenesis of various malignancies, including both hematologic cancers and solid tumors, making it a compelling target for therapeutic intervention.[1][2] BMS-986115 inhibits all four mammalian Notch receptors (Notch1-4) at low nanomolar concentrations, thereby preventing the proteolytic cleavage and subsequent activation of these receptors.[1] This technical guide provides a comprehensive overview of the mechanism of action of BMS-986115, its effects on the Notch signaling pathway, and detailed methodologies for key experimental assessments.

### **Mechanism of Action**

BMS-986115 functions as a gamma-secretase inhibitor.[2] Gamma-secretase is a multi-protein enzyme complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors.[2] Following ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch intracellular domain (NICD).[2] The NICD then translocates to the nucleus, where it forms a transcriptional activation complex with CSL (CBF1/Suppressor of



Hairless/LAG-1) and Mastermind-like (MAML) proteins to regulate the expression of downstream target genes, such as those in the HES and HEY families.[3] By inhibiting gamma-secretase, **BMS-986115** prevents the release of the NICD, thereby blocking the downstream signaling cascade.[2]



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Figure 1: Mechanism of Action of BMS-986115 on the Notch Signaling Pathway.



## **Quantitative Data**

The following tables summarize the key quantitative data regarding the activity and clinical evaluation of **BMS-986115**.

Table 1: In Vitro Inhibitory Activity

Target	IC50 (nM)
Notch1	7.8
Notch3	8.5

Data from MedChemExpress

Table 2: Phase I Clinical Trial (NCT01986218) - Continuous Daily Dosing (Arm A)

Parameter	Value	Reference
Dose Levels Evaluated	0.3, 0.6, 1.2, 1.5, and 2 mg	[1]
Maximum Tolerated Dose (MTD)	1.5 mg daily	[1]
Dose Limiting Toxicities (DLTs)	Grade 3 nausea, diarrhea, pruritus/urticaria, and ileus	[1]
Most Frequent Treatment- Related Adverse Events	Diarrhea (72%), hypophosphatemia (64%), nausea (61%)	[1]
Pharmacokinetics (Median tmax)	1-3 hours	[4]
Pharmacokinetics (Median half-life)	17.24 to 28.01 hours	[4]

| Clinical Outcome (Stable Disease > 6 months) | 3 out of 24 patients |[1] |

Table 3: Phase I Clinical Trial (NCT01986218) - Intermittent Twice Weekly Dosing (Arm B)



Parameter	Value	Reference
Dose Levels Evaluated	2, 4, and 8 mg	[1]
Maximum Tolerated Dose (MTD)	Not established	[1]
Dose Limiting Toxicities (DLTs)	Grade 3 nausea, diarrhea, pruritus/urticaria	[1]

| Clinical Outcome (Stable Disease > 6 months) | 2 out of 12 patients |[1] |

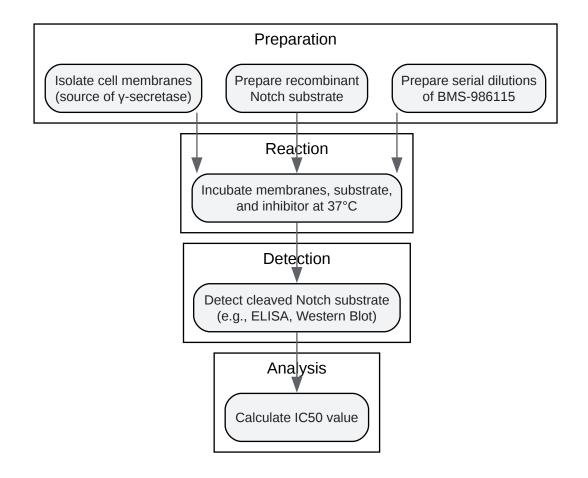
## **Experimental Protocols**

This section provides detailed methodologies for key experiments used to characterize the effects of **BMS-986115**.

# In Vitro Gamma-Secretase Activity Assay (Representative Protocol)

This protocol is a representative method for assessing the inhibitory activity of compounds like **BMS-986115** on gamma-secretase.





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Figure 2: Workflow for an in vitro gamma-secretase activity assay.

### Methodology:

- Preparation of Gamma-Secretase Enzyme Source:
  - Cell membranes containing the gamma-secretase complex are isolated from a suitable cell line (e.g., HEK293, CHO cells) through homogenization and ultracentrifugation.
- Substrate:
  - A recombinant protein substrate containing the gamma-secretase cleavage site of a Notch receptor is used.[1]
- Assay Procedure:



- The isolated membranes are incubated with the Notch substrate in the presence of varying concentrations of BMS-986115 or a vehicle control.
- The reaction is typically carried out at 37°C for a defined period.[5]
- Detection of Cleavage Products:
  - The amount of cleaved Notch substrate (NICD) is quantified using methods such as ELISA
    or Western blotting with an antibody specific to the cleaved product.[1]
- Data Analysis:
  - The percentage of inhibition is calculated for each concentration of BMS-986115, and the
    IC50 value is determined by fitting the data to a dose-response curve.

## **Cell Proliferation Assay (Representative Protocol)**

This protocol describes a common method to assess the effect of **BMS-986115** on the proliferation of cancer cell lines.

#### Methodology:

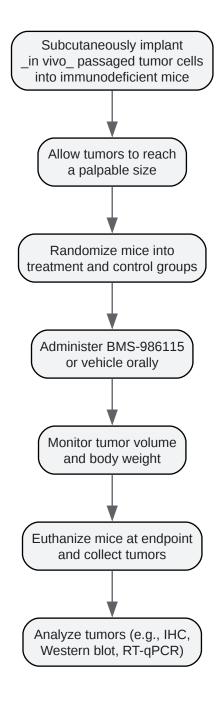
- · Cell Culture:
  - Cancer cell lines with known Notch pathway activation (e.g., T-ALL cell lines like TALL-1 or triple-negative breast cancer cells like MDA-MB-468) are cultured in appropriate media.
- Treatment:
  - Cells are seeded in 96-well plates and treated with a range of concentrations of BMS-986115 or a vehicle control for a specified duration (e.g., 72 hours).
- Proliferation Assessment:
  - Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
- Data Analysis:



 The absorbance or luminescence values are used to determine the percentage of cell growth inhibition, and an IC50 value for cell proliferation is calculated.

## In Vivo Xenograft Tumor Model (Representative Protocol)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **BMS-986115** in a xenograft model, based on studies with the structurally similar compound BMS-906024.[5]





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Figure 3: Workflow for an in vivo xenograft tumor model study.

#### Methodology:

- Animal Model:
  - Immunodeficient mice (e.g., NOD/SCID) are used.
- Tumor Cell Implantation:
  - Human cancer cells (e.g., T-ALL or solid tumor cell lines) are injected subcutaneously into the flanks of the mice.[5] Patient-derived xenograft (PDX) models can also be utilized for a more clinically relevant assessment.
- Treatment:
  - Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
  - BMS-986115 is administered orally at various doses and schedules.[5]
- Efficacy Evaluation:
  - Tumor volume and mouse body weight are measured regularly.
  - The study endpoint is typically reached when tumors in the control group reach a specified size.
- Pharmacodynamic Analysis:
  - At the end of the study, tumors can be excised for analysis of Notch pathway inhibition (e.g., levels of cleaved Notch1, Hes1 expression) by immunohistochemistry, Western blotting, or RT-qPCR.[5]

### RT-qPCR for Notch Target Gene Expression



This protocol was used to measure the expression of Notch pathway-related genes in patient samples during the Phase I clinical trial of **BMS-986115**.[1]

### Methodology:

- Sample Collection and RNA Isolation:
  - Whole blood samples are collected from patients at various time points.
  - Total RNA is isolated using a suitable kit (e.g., QIAGEN PAXgene Blood RNA Extraction Kit).[1]
- cDNA Synthesis:
  - RNA is reverse transcribed to cDNA using a reverse transcriptase kit (e.g., SuperScript II Reverse Transcriptase Kit).[1]
- Real-Time PCR:
  - The expression of Notch target genes (e.g., Hes1, Deltex1) and an endogenous control gene (e.g., PPIA) is quantified using a real-time PCR system and validated assays.[1]
- Data Analysis:
  - $\circ$  The relative expression levels of the target genes are calculated using the comparative Ct method ( $\Delta\Delta$ Ct).
  - The level of inhibition of gene expression following BMS-986115 administration is determined by comparing post-treatment expression levels to pre-treatment levels.[1]

## Conclusion

**BMS-986115** is a potent, orally bioavailable pan-Notch inhibitor that effectively targets the gamma-secretase complex, leading to the inhibition of Notch signaling. Preclinical and clinical studies have demonstrated its biological activity and established a manageable safety profile. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on Notch pathway inhibitors and their application in oncology. Further investigation into the efficacy of **BMS-**



**986115**, both as a monotherapy and in combination with other anti-cancer agents, is warranted.

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